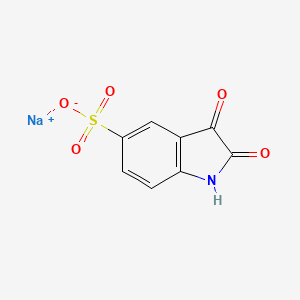
Pentamustine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of pentamustine involves multiple steps, starting with the conversion of 2,4-dinitroaniline to a compound that can be further processed into this compound hydrochloride . The process is designed to be simple, convenient, economical, and industrially viable . The current commercial preparation of this compound hydrochloride entails at least nine synthetic steps, involving the use of several hazardous reagents, such as thionyl chloride .
Analyse Chemischer Reaktionen
Pentamustin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen beinhalten den Gewinn bzw. Verlust von Elektronen.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen: Die Synthese von Pentamustin beinhaltet häufig Reagenzien wie Thionylchlorid und Bedingungen wie kontrollierte Temperaturen und Drücke.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Pentamustinhydrochlorid, das in medizinischen Behandlungen verwendet wird.
Wissenschaftliche Forschungsanwendungen
Pentamustin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Alkylanzien verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und DNA-Interaktionen.
Industrie: Wird bei der Entwicklung neuer Chemotherapeutika und Behandlungsprotokolle eingesetzt.
5. Wirkmechanismus
Pentamustin ist ein bifunktionelles Mechlorethamin-Derivat, das in der Lage ist, elektrophile Alkylgruppen zu bilden, die kovalent an andere Moleküle binden . Durch diese Funktion als Alkylierungsmittel verursacht Pentamustin intra- und interstrang-Quervernetzungen zwischen DNA-Basen, was zum Zelltod führt . Es ist sowohl gegen aktive als auch gegen ruhende Zellen wirksam .
Wirkmechanismus
Pentamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, this compound causes intra- and inter-strand crosslinks between DNA bases, resulting in cell death . It is active against both active and quiescent cells .
Vergleich Mit ähnlichen Verbindungen
Pentamustin ist aufgrund seiner Struktur einzigartig, die Merkmale sowohl von Alkylanzien als auch von Purinanaloga vereint . Ähnliche Verbindungen umfassen:
Cyclophosphamid: Ein weiteres Alkylierungsmittel, das in der Chemotherapie eingesetzt wird.
Chlorambucil: Ein Stickstofflost-Alkylierungsmittel, das zur Behandlung von chronisch-lymphatischer Leukämie eingesetzt wird.
Melphalan: Ein Alkylierungsmittel, das zur Behandlung von multiplem Myelom eingesetzt wird.
Die besondere Struktur und der Wirkmechanismus von Pentamustin machen es zu einer wertvollen Verbindung bei der Behandlung verschiedener Krebsarten und in der wissenschaftlichen Forschung.
Eigenschaften
CAS-Nummer |
73105-03-0 |
|---|---|
Molekularformel |
C8H16ClN3O2 |
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(2,2-dimethylpropyl)-1-nitrosourea |
InChI |
InChI=1S/C8H16ClN3O2/c1-8(2,3)6-10-7(13)12(11-14)5-4-9/h4-6H2,1-3H3,(H,10,13) |
InChI-Schlüssel |
UOAFGUOASVSLPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CNC(=O)N(CCCl)N=O |
Kanonische SMILES |
CC(C)(C)CNC(=O)N(CCCl)N=O |
Key on ui other cas no. |
73105-03-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)
![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)

![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)

![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)


![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)
![1-CYCLOHEXYL-3-{[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}THIOUREA](/img/structure/B1226920.png)
![N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1226923.png)
